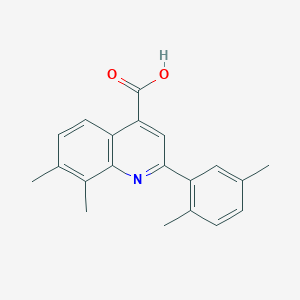

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

描述

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4 of the quinoline core and dimethyl substituents at positions 2 and 5 on the phenyl ring, as well as at positions 7 and 8 on the quinoline scaffold. It is commercially available at 95% purity (). The dimethyl groups on both the phenyl and quinoline rings enhance lipophilicity, which may influence membrane permeability and bioactivity.

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-6-13(3)16(9-11)18-10-17(20(22)23)15-8-7-12(2)14(4)19(15)21-18/h5-10H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIYQUHPIHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine to form an intermediate, followed by cyclization and carboxylation reactions under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

化学反应分析

Types of Reactions

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

科学研究应用

Pharmaceutical Applications

The compound is primarily investigated for its potential pharmaceutical applications:

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit anticancer properties. Studies have shown that 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through mitochondrial pathways .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Chemical Research and Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Synthesis of Novel Compounds : The unique structure allows it to be utilized in synthesizing more complex molecules. Its carboxylic acid group can participate in various reactions, such as esterification or amidation, leading to the creation of new derivatives with enhanced biological activities.

- Ligand Development : The compound can act as a ligand in coordination chemistry. Its ability to chelate metal ions opens avenues for developing metal-based therapeutic agents or catalysts for organic reactions .

Material Science

The compound's properties make it suitable for applications in material science:

- Fluorescent Materials : Due to its aromatic structure, this compound can be used in the development of fluorescent probes for biological imaging. Its fluorescence characteristics can be exploited in detecting specific biomolecules or cellular components .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to explore its role as an additive in creating high-performance materials .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Anticancer Effects of Quinoline Derivatives" | Investigated the cytotoxic effects on cancer cell lines | Demonstrated significant reduction in cell viability through apoptosis induction |

| "Synthesis of Fluorescent Probes" | Developed new fluorescent materials using quinoline derivatives | Achieved high sensitivity and specificity in biological imaging applications |

| "Antimicrobial Activity of Quinoline Compounds" | Evaluated the efficacy against bacterial strains | Showed promising results against resistant bacterial strains |

作用机制

The mechanism of action of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural Comparison of Quinoline-4-Carboxylic Acid Derivatives

Substituent Position and Electronic Effects

- Phenyl Ring Substituents: Methyl vs. Methoxy: Methyl groups (electron-donating) enhance lipophilicity and may improve membrane penetration, whereas methoxy groups (also electron-donating but polar) increase solubility and hydrogen-bonding capacity . For instance, QZ-7464 (2,5-dimethoxy) is more hydrophilic than the target compound (2,5-dimethyl) .

- Quinoline Core Substituents: The 7,8-dimethyl configuration in the target compound contrasts with the 6,8-dimethyl arrangement in QZ-9413. This positional difference may influence steric effects and molecular packing .

Lipophilicity and Bioactivity Implications

Lipophilicity, quantified via logP values, is critical for bioavailability. Methyl groups on both the phenyl and quinoline rings in the target compound likely result in higher logP compared to methoxy-substituted analogs. highlights that substituent lipophilicity strongly affects photosynthetic electron transport (PET) inhibition in naphthalene-carboxamides, suggesting similar principles may apply to quinoline derivatives . However, direct bioactivity data for the target compound remains unreported.

生物活性

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the available literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H19N1O2

- Molecular Weight : 305.38 g/mol

- Structural Characteristics : The compound features a quinoline ring system substituted with dimethyl and carboxylic acid groups, which may influence its biological interactions.

Biological Activity Overview

The biological activities of quinoline derivatives are diverse, encompassing antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific activities of this compound have been investigated in several studies.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

- Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells (MCF-7) by modulating the expression of apoptotic markers such as Bcl-2 and caspases.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The following table summarizes the antimicrobial efficacy reported in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Quinoline derivatives have also been studied for their anti-inflammatory properties. The compound’s ability to inhibit pro-inflammatory cytokines has been documented:

- Research Findings : In vitro studies indicated that the compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- DNA Intercalation : Similar quinoline compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as the Doebner reaction for quinoline ring formation, followed by amidation or esterification to introduce substituents. For example, Wang et al. (2016) synthesized analogous 2-phenyl-quinoline-4-carboxylic acid derivatives using aniline, nitrobenzaldehyde, and pyruvic acid as starting materials, followed by amidation and reduction steps . Characterization requires , , and HRMS to confirm structural integrity and purity. Ensure reaction conditions (e.g., solvent, temperature) are optimized to avoid byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound are limited, analogous quinoline derivatives require strict adherence to PPE (gloves, lab coats, goggles) and fume hood use to prevent inhalation or dermal exposure . Storage should be in airtight containers under dry, ventilated conditions to prevent degradation. Emergency procedures (e.g., eye washing, spill containment) must align with general laboratory safety standards .

Q. How can researchers validate the purity and stability of synthesized batches?

- Methodological Answer : Use HPLC or UPLC with UV detection to assess purity (>95% recommended). Thermal stability can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For example, derivatives like 4-Chloro-2-phenylquinoline were characterized by melting point (62–64°C) and spectral data to confirm stability .

Advanced Research Questions

Q. What strategies optimize the substituent pattern on the quinoline core for enhanced bioactivity?

- Methodological Answer : Systematic SAR studies are essential. For instance, Wang et al. (2016) demonstrated that electron-withdrawing groups (e.g., halogens) at the 2-phenyl position improved antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL), while bulkier substituents reduced efficacy . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes like DNA gyrase.

Table 1: Substituent Effects on Antibacterial Activity

| Substituent Position | Functional Group | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|---|

| 2-Phenyl | -Cl | 64 | S. aureus | |

| 7,8-Dimethyl | -CH | 128 | E. coli |

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., broth dilution vs. agar diffusion) or strain-specific resistance mechanisms. For example, MIC values for quinoline derivatives varied by 2–4-fold depending on bacterial growth phase . Normalize data using internal controls (e.g., ciprofloxacin as a reference) and replicate experiments across independent labs. Meta-analyses of structural analogs (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) can clarify trends .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico platforms like SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and metabolic stability. For instance, methoxy groups at the 6-position in analogous compounds improved solubility but reduced membrane penetration . Molecular dynamics simulations (e.g., GROMACS) can model interactions with serum proteins or cytochrome P450 enzymes.

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity versus efficacy?

- Methodological Answer : Discrepancies may stem from cell line specificity or assay endpoints. For example, Wang et al. (2016) noted low cytotoxicity (MTT assay) in HEK293 cells for active derivatives, while others observed hepatotoxicity in primary hepatocytes due to metabolic activation . Validate findings using multiple cell lines and in vivo models.

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating antimicrobial mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。